Wee1 Inhibitor II
Overview
Description
Wee1 Inhibitor II is a small molecule inhibitor that targets the Wee1 kinase, a crucial regulator of the cell cycle. Wee1 kinase plays a significant role in controlling the G2/M checkpoint by phosphorylating cyclin-dependent kinase 1 (CDK1), thereby preventing the premature entry of cells into mitosis. Inhibition of Wee1 kinase can lead to the abrogation of this checkpoint, causing cells with damaged DNA to enter mitosis and undergo mitotic catastrophe, which can be exploited for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wee1 Inhibitor II typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: Wee1 Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .
Scientific Research Applications
Wee1 Inhibitor II has a broad range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of Wee1 kinase in cell cycle regulation and DNA damage response.
Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in tumors with defective DNA damage repair mechanisms.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
Wee1 Inhibitor II can be compared with other Wee1 inhibitors such as Adavosertib (AZD1775), PD0166285, and GSK3182571. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Comparison with Similar Compounds
Adavosertib (AZD1775): A well-studied Wee1 inhibitor with demonstrated efficacy in clinical trials.
PD0166285: An inhibitor that targets both Wee1 and PKMYT1 kinases.
GSK3182571: Another potent Wee1 inhibitor with comparable activity to Wee1 Inhibitor II .
This compound stands out due to its unique chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic contexts.
Biological Activity
Wee1 Inhibitor II, also known as Adavosertib (AZD1775), is a selective small molecule inhibitor targeting the Wee1 kinase, which plays a crucial role in cell cycle regulation, particularly at the G2/M checkpoint. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications in cancer treatment, and relevant case studies.
Wee1 kinase regulates the cell cycle by phosphorylating cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. This phosphorylation prevents premature entry into mitosis, allowing time for DNA repair. Inhibition of Wee1 leads to:
- Increased CDK activity : This results in unscheduled mitotic entry and genomic instability.
- Cell cycle dysregulation : Enhanced progression through the S phase and G2/M transition.
- Induction of apoptosis : Particularly in cancer cells with existing DNA damage or replication stress.
1. Cell Viability and Apoptosis
Studies have demonstrated that Wee1 inhibition significantly reduces the viability of various cancer cell lines while sparing non-transformed cells. For instance, in breast cancer cell lines such as MB231, treatment with Wee1 inhibitors led to:
- Increased apoptosis : Indicated by membrane blebbing, fragmented nuclei, and elevated caspase-3/7 activity.
- DNA fragmentation : Detected via flow cytometry analysis showing a fourfold increase in sub-G1 DNA content post-treatment .
2. Tumor Shrinkage in Preclinical Models
In vivo studies using mouse models of colorectal cancer (CRC) showed that oral administration of Adavosertib resulted in:
- Significant tumor size reduction : The treatment group exhibited median tumor volumes significantly smaller than controls (142 mm³ vs. 1040 mm³; p < 0.01) after 21 days of treatment .
- Enhanced immune response : Increased infiltration of CD8-positive T cells was observed alongside tumor cell apoptosis.
Phase II Trials
Adavosertib has been evaluated in multiple clinical trials:
- A Phase II trial targeting SETD2-altered solid tumors showed limited efficacy despite some partial responses observed .
- Another multicenter Phase II trial reported a response rate of 27% among patients with metastatic malignancies .
These trials highlight the potential of Adavosertib as a therapeutic agent but also underscore the need for patient stratification based on genetic markers to enhance treatment efficacy.
Predictive Biomarkers
Research has identified several predictive biomarkers related to the efficacy of Wee1 inhibitors:
- WEE1 expression levels : Higher basal expression correlates with increased susceptibility to inhibition, particularly noted in gastric cancer and non-small cell lung cancer .
- Genetic variants : Specific polymorphisms (e.g., rs3910384) have been linked to prognosis following treatment with platinum-based therapies combined with Wee1 inhibitors .
Summary Table of Findings
Properties
IUPAC Name |
6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSZACLAFZWCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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